BACE-2 Inhibitor
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Overview
Description
BACE2-IN-1: is a highly selective inhibitor of β-secretase 2 (BACE2). Its chemical structure is characterized by exceptional specificity, and it exhibits a Ki value of 1.6 nM Type 2 Diabetes research.
Preparation Methods
Industrial Production Methods: As of now, there is no established industrial-scale production method for BACE2-IN-1. Researchers primarily obtain it through laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions: BACE2-IN-1 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. specific examples remain undisclosed.
Common Reagents and Conditions: While precise reagents and conditions are not documented, researchers typically employ standard organic chemistry techniques. These may include oxidants, reducing agents, and catalysts.
Major Products: The major products formed during BACE2-IN-1 reactions remain unreported. Further research is needed to elucidate these details.
Scientific Research Applications
BACE2-IN-1 finds applications across several scientific domains:
Chemistry: Investigating enzyme inhibition mechanisms.
Biology: Studying BACE2’s role in cellular processes.
Medicine: Exploring its potential therapeutic effects.
Industry: Although not yet industrialized, BACE2-IN-1 could impact drug development.
Mechanism of Action
BACE2-IN-1’s mechanism involves selectively inhibiting BACE2. This enzyme plays a role in amyloid precursor protein processing, which is relevant to neurodegenerative diseases and diabetes .
Comparison with Similar Compounds
While BACE2-IN-1 stands out for its selectivity, other BACE inhibitors exist. Notable compounds include BACE1 inhibitors, which differ significantly in their binding profiles and biological effects.
Properties
IUPAC Name |
1-N-[(2S,3R)-3-hydroxy-1-phenyl-4-[[3-(trifluoromethyl)phenyl]methylamino]butan-2-yl]-3-N,5-dimethyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F3N3O3/c1-24-17-29(21-30(18-24)35(45)42(3)25(2)28-14-8-5-9-15-28)34(44)41-32(20-26-11-6-4-7-12-26)33(43)23-40-22-27-13-10-16-31(19-27)36(37,38)39/h4-19,21,25,32-33,40,43H,20,22-23H2,1-3H3,(H,41,44)/t25-,32+,33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGVKXJLEHXBDS-CBHGIOBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C(C)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(CNCC4=CC(=CC=C4)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)[C@H](C)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CNCC4=CC(=CC=C4)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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